
4-(羟甲基)苯甲腈
概述
描述
4-(Hydroxymethyl)benzonitrile can be synthesized via hydrosilylation reaction in the presence of Fe complex Bu4N[Fe(CO)3(NO)] [catalyst]. It can also be prepared from 4-(aminomethyl) benzyl alcohol.
4-cyanobenzyl alcohol is an aromatic primary alcohol. It derives from a benzyl alcohol.
科学研究应用
选择性雄激素受体调节
已经确定4-(羟甲基)苯甲腈衍生物是选择性雄激素受体调节剂(SARMs)。这些化合物对人类雄激素受体表现出部分激动作用,并已被证明在肌肉中具有合成代谢活性,与在前列腺中的雄激素活性有很强的分离。这类化合物已被研究其药代动力学特性和在I期临床试验中的应用(Nique et al., 2012)。
抗抑郁杂质合成
4-(羟甲基)苯甲腈是抗抑郁药西酞普兰生产中的副产物。该化合物的合成已被研究用于质量控制和理解西酞普兰的生产过程。已建立了一个特定的合成路线来生产这种化合物,具有高纯度水平,展示了它在制药生产中的重要性(Zhang Dao-zhen, 2010)。
皮肤应用
4-(羟甲基)苯甲腈衍生物已被设计为皮肤应用的非类固醇雄激素受体拮抗剂。这些化合物在控制皮脂分泌和治疗雄激素性脱发方面显示出潜力。它们在体内表现出强效和选择性活性,以及快速的系统代谢,降低了系统副作用的风险(Li et al., 2008)。
癌症研究
含有4-(羟甲基)苯甲腈的化合物已被合成并评估其对结肠直肠癌和三阴性乳腺癌细胞的活性。这些化合物在特定癌细胞系中表现出显著的细胞毒性,表明在癌症治疗中具有潜在应用(Pilon et al., 2020)。
电化学应用
该化合物已被用作高压锂离子电池的电解质添加剂,特别是用于LiNi 0.5 Mn 1.5 O 4 阴极。它提高了循环稳定性和容量保持,表明它在增强电池性能方面的实用性(Huang et al., 2014)。
缓蚀研究
已合成并评估4-(羟甲基)苯甲腈衍生物作为在酸性溶液中对低碳钢的缓蚀剂。这些研究结合了实验方法和计算模拟,展示了该化合物在保护金属表面方面的有效性(Chaouiki et al., 2018)。
安全和危害
4-(Hydroxymethyl)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
4-(Hydroxymethyl)benzonitrile is a small molecule with the molecular formula HOCH2C6H4CN It’s known that small molecules like this can interact with various proteins and enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that small molecules can interact with their targets in several ways, such as binding to active sites or allosteric sites, leading to activation, inhibition, or modulation of the target’s function .
Biochemical Pathways
They can alter signal transduction pathways, metabolic pathways, or gene expression pathways, leading to changes in cellular function .
Pharmacokinetics
Factors such as the compound’s size, polarity, and solubility can influence its adme properties and thus its bioavailability .
Result of Action
Depending on its targets and mode of action, this compound could potentially alter cellular functions, leading to changes in cell growth, differentiation, or survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)benzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASLEJRGFPHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236331 | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-89-5 | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



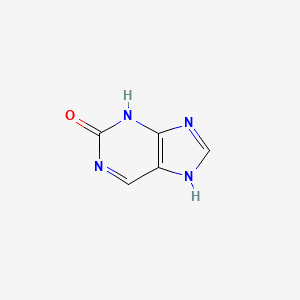
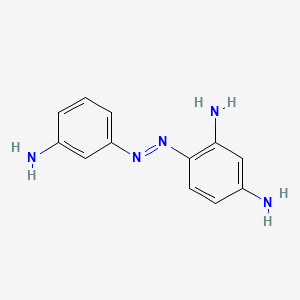
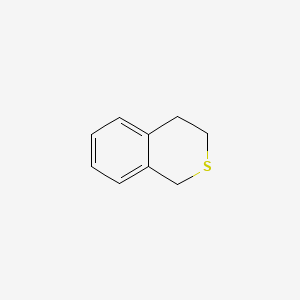
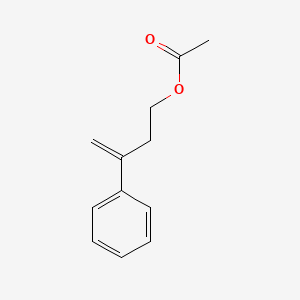
![(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol](/img/structure/B1214470.png)
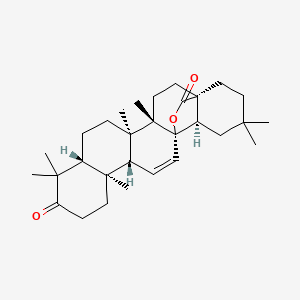
![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1214474.png)

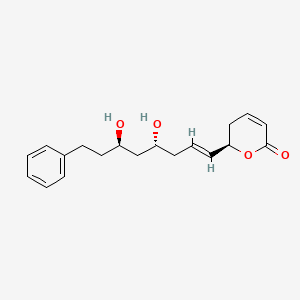
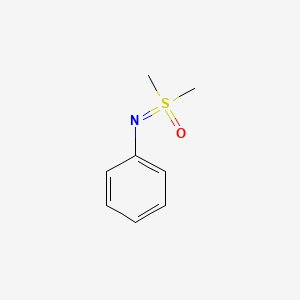
![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)
